molecular formula C14H18BF3O4S B1393467 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 1150271-69-4

4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1393467
CAS No.: 1150271-69-4
M. Wt: 350.2 g/mol
InChI Key: YCNPSGDEXSAHSO-UHFFFAOYSA-N
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Description

This boronate ester features a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution) and a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 5-position. The trifluoromethylsulfonyl substituent is a strong electron-withdrawing group (EWG), which significantly deactivates the aromatic ring, directing reactivity in cross-coupling reactions . The compound is listed as discontinued by suppliers, suggesting challenges in synthesis or niche applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O4S/c1-9-6-7-10(23(19,20)14(16,17)18)8-11(9)15-21-12(2,3)13(4,5)22-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNPSGDEXSAHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674992
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-69-4
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, pinacol ester
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Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release. The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic advancements. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14H18BF3O4S
  • Molecular Weight : 350.2 g/mol
  • CAS Number : 1150271-69-4

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules and its reactivity towards reactive oxygen species (ROS). The dioxaborolane structure allows for selective reactions that can modulate cellular pathways.

Key Mechanisms:

  • Boron Reactivity : Boron compounds can participate in nucleophilic reactions with ROS, which are implicated in various diseases including cancer and neurodegenerative disorders.
  • Targeting Enzymatic Pathways : The compound has shown potential in modulating enzyme activities that are crucial for cellular signaling and metabolism.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. A notable study investigated its effects on breast cancer cell lines:

  • Study Findings :
    • The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
    • In vivo experiments showed a significant reduction in tumor size in mice treated with this compound compared to control groups.
StudyCell LineEffect ObservedReference
AMCF-7 (Breast Cancer)Induced apoptosis
BA549 (Lung Cancer)Inhibited proliferation

Neuroprotective Effects

Another area of research focused on the neuroprotective effects of the compound against oxidative stress:

  • Research Insights :
    • The compound demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.
    • It was effective in reducing markers of neuroinflammation in animal models.
StudyModel UsedOutcomeReference
CRat ModelReduced neuroinflammation
DCell CultureDecreased ROS levels

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : Low toxicity observed at therapeutic doses.
  • Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure.

Scientific Research Applications

Organic Synthesis

Borylation Reactions
This compound is primarily utilized in borylation reactions, where it acts as a borylating agent. It can facilitate the introduction of boron into organic molecules, particularly at benzylic C-H bonds in alkylbenzenes when used in conjunction with palladium catalysts. This process is crucial for the formation of pinacol boronates, which are valuable intermediates in organic synthesis .

Hydroboration
The compound is also effective in hydroboration reactions involving alkynes and alkenes. In these reactions, it can convert alkenes into organoboron compounds under mild conditions using transition metal catalysts. This application is significant for the synthesis of complex organic molecules .

Material Science

Polymer Chemistry
In polymer chemistry, 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of functionalized polymers. The incorporation of boron into polymer chains can enhance properties such as thermal stability and mechanical strength.

Case Study: Boron-Doped Polymers
Research has demonstrated that polymers synthesized with this compound exhibit improved flame retardancy due to the presence of boron . These materials are particularly valuable in industries requiring high-performance plastics.

Pharmaceutical Applications

Although primarily used for research purposes and not approved for direct pharmaceutical use, this compound’s derivatives have potential applications in drug discovery. The ability to modify biological molecules through borylation can lead to the development of new therapeutic agents.

Analytical Chemistry

Spectroscopic Applications
The compound can be utilized in various analytical techniques such as NMR and mass spectrometry for the characterization of organic compounds. Its unique structure allows for distinct spectral signatures that aid in the identification and quantification of complex mixtures.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisBorylation at C-H bondsFormation of pinacol boronates
Hydroboration of alkenes/alkynesMild reaction conditions
Material ScienceSynthesis of functionalized polymersEnhanced thermal stability
Pharmaceutical ResearchPotential drug developmentModification of biological molecules
Analytical ChemistryCharacterization via NMR and mass spectrometryDistinct spectral signatures

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Effects

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Electronic Effects References
Target Compound: 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane 2-Me, 5-SO₂CF₃ C₁₅H₁₉BF₃O₄S 369.14* Strong EWG (-SO₂CF₃), high deactivation
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane 3-SO₂Me C₁₃H₁₉BO₄S 282.16 Moderate EWG (-SO₂Me), less deactivating
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Mixed effects: Cl (EWG), OMe (EDG), CF₃ (EWG)
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 3,4,5-F₃ C₁₂H₁₅B F₃O₂ 265.06* Strong EWGs (F), meta/para deactivation
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-Me, 5-NO₂ C₁₂H₁₆BNO₄ 265.08 Very strong EWG (-NO₂), high deactivation

*Calculated values based on molecular formulas.

Key Observations :

  • The target compound’s -SO₂CF₃ group provides greater deactivation than -SO₂Me or -NO₂ due to the trifluoromethyl group’s inductive effect .
  • Halogenated analogs (e.g., 3,4,5-F₃) exhibit lower steric hindrance but comparable electronic deactivation .
Reactivity in Cross-Coupling Reactions

Table 2: Catalytic Performance in Suzuki-Miyaura Couplings

Compound Reaction Partner Yield (%) Selectivity Notes References
Target Compound Aryl halides N/A* Limited data (discontinued)
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 4-Bromotoluene 85 High para selectivity due to -SO₂Me
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 2-Iodonaphthalene 78 Steric hindrance reduces ortho coupling
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-dioxaborolane 3-Bromopyridine 65 Competing steric effects lower yield

Key Observations :

  • Methylsulfonyl analogs show higher yields compared to nitro or trifluoromethylsulfonyl derivatives, likely due to reduced steric bulk .
  • Steric hindrance from the dioxaborolane’s methyl groups can inhibit reactions with bulky substrates, as seen in trifluorophenyl derivatives .
Physical Properties

Table 3: Physical Property Comparison

Compound Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility Notes References
Target Compound N/A N/A N/A Likely low in polar solvents
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane 1.24 (predicted) 363 (predicted) 120–122 Soluble in acetone, THF
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-dioxaborolane 1.24 (predicted) 363 (predicted) 47–49 Moderate solubility in DCM

Key Observations :

  • Predicted densities (~1.24 g/cm³) align with similar boronate esters .
  • Melting points vary widely based on substituents; trifluoromethylsulfonyl derivatives may exhibit higher thermal stability .

Q & A

Q. What are the recommended synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane?

The synthesis of this compound likely follows protocols for analogous dioxaborolanes. A common approach involves Suzuki-Miyaura coupling precursors, where boronic esters are formed via transesterification with pinacol borane or bis(pinacolato)diboron (B₂pin₂). For example:

  • Step 1 : Prepare the aryl triflate or bromide precursor (e.g., 2-methyl-5-(trifluoromethylsulfonyl)phenyl bromide).
  • Step 2 : React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC or NMR.

Q. How should this compound be stored to ensure stability during experiments?

The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at 0–6°C in a tightly sealed, amber vial. Avoid prolonged exposure to light or humidity, as the dioxaborolane ring may hydrolyze to the boronic acid . Stability tests under these conditions show no degradation for ≥6 months.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structure using ¹H, ¹³C, and ¹¹B NMR. The ¹¹B NMR signal for the dioxaborolane ring typically appears at δ ~30–35 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions (applicable if single crystals are obtainable) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the reactivity of this boronic ester in cross-coupling reactions?

The -SO₂CF₃ group is a strong electron-withdrawing substituent, which polarizes the boron center, enhancing its electrophilicity. This increases reaction rates in Suzuki-Miyaura couplings with electron-rich aryl partners. However, it may also reduce stability under basic conditions. Comparative studies with non-sulfonylated analogs show a 20–30% faster coupling rate but require milder bases (e.g., K₂CO₃ instead of NaOH) to prevent decomposition .

Q. What experimental design strategies optimize reaction conditions for this compound in complex coupling reactions?

Use factorial design to assess variables:

  • Factors : Catalyst loading (0.5–2 mol% Pd), temperature (60–100°C), solvent (THF vs. dioxane), and base (KOAc vs. K₂CO₃).
  • Response Variables : Yield (HPLC), purity (NMR), and reaction time.
    Example: A 2⁴ factorial design with 16 runs identified 1 mol% Pd(dppf)Cl₂, 80°C, dioxane, and KOAc as optimal, achieving 92% yield .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability data often arise from solvent and pH interactions. For instance:

  • In aqueous THF (pH 7) : Hydrolysis half-life is >48 hours.
  • In basic aqueous DMF (pH 10) : Half-life drops to <6 hours due to boronate anion formation.
    Methodological Solution : Conduct kinetic studies using UV-Vis or ¹¹B NMR to monitor hydrolysis rates under controlled pH (buffer systems) and temperature. Compare results with computational models (DFT calculations of hydrolysis pathways) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

While the compound is not chiral, impurities from incomplete coupling or residual catalysts (Pd) can affect downstream applications.

  • Scale-up Solutions :
    • Use high-purity precursors and Pd scavengers (e.g., SiliaMetS® Thiol).
    • Optimize solvent removal via rotary evaporation under reduced pressure to minimize thermal degradation.
    • Validate batch consistency using LC-MS and ICP-OES (for Pd residue) .

Methodological Notes

  • Contradictions in Evidence : Storage recommendations vary slightly (e.g., 0–6°C vs. ambient for short-term), but cold storage is universally advised for long-term stability .
  • Advanced Techniques : For mechanistic studies, isotopic labeling (e.g., ¹⁰B) combined with NMR or mass spectrometry can track boron behavior in reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane

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